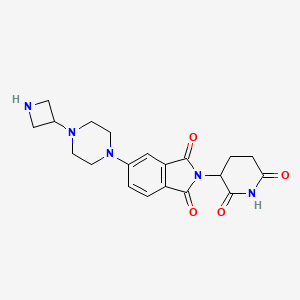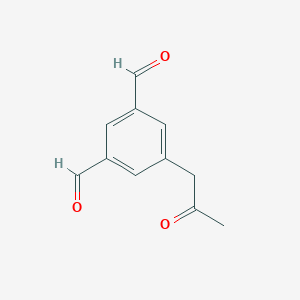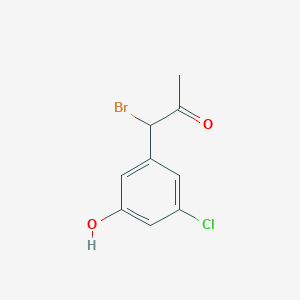
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. It is a brominated and chlorinated derivative of phenylpropanone, featuring a hydroxy group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropanone. The reaction typically involves the addition of bromine to 3-chlorophenylpropanone in the presence of a solvent and a catalyst. For instance, a reaction setup might include 33.7 grams of 3-chlorophenylpropanone, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst. The reaction is carried out at a controlled temperature of 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Major Products Formed
Substitution: Products include amines or thioethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of brominated and chlorinated phenylpropanones on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxy group, contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: A simpler brominated and chlorinated compound used in organic synthesis.
1-Bromo-3-chloro-2-propanol: Another brominated and chlorinated compound with a hydroxy group, used in various chemical reactions.
Uniqueness
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenylpropanone structure, along with a hydroxy group
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
1-bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
Clé InChI |
BILQDQQMUCPKQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



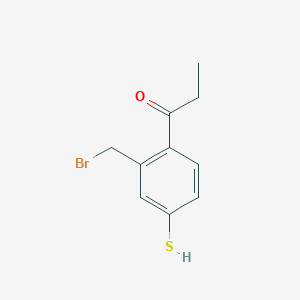

![Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14054493.png)
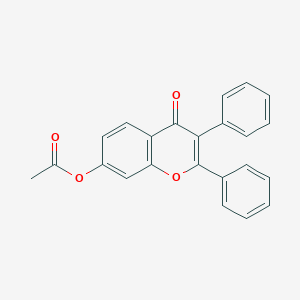
![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)
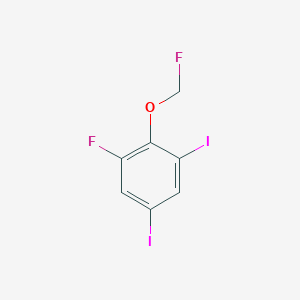

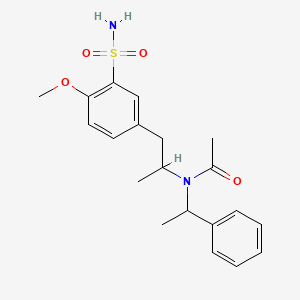

![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
